Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring precise substitution patterns for kinase hinge-binding often face isomer-dependent variability. This 3,5-dichloro isomer solves that by providing a superior LogP (5.0) for intracellular target engagement. • Higher membrane permeability than the 2,5-dichloro isomer. • Ideal for ATP-competitive kinase inhibitor SAR and fragment-based screening. • 98% purity ensures reliable, reproducible results. Supply: Bulk quantities available with global shipping for seamless procurement.

Molecular Formula C13H12Cl2N2O2S
Molecular Weight 331.21
CAS No. 432501-53-6
Cat. No. B2994891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
CAS432501-53-6
Molecular FormulaC13H12Cl2N2O2S
Molecular Weight331.21
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC2=CC(=CC(=C2)Cl)Cl)C
InChIInChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-8(14)4-9(15)6-10/h4-6H,3H2,1-2H3,(H,16,17)
InChIKeyRZGZDQMVTSWSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 432501-53-6 – Compound Overview


Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate (CAS 432501-53-6) is a synthetic 2-aminothiazole derivative characterized by a 3,5-dichlorophenylamino substituent at the 2-position, a 4-methyl group, and an ethyl ester at the 5-position of the thiazole ring [1]. It belongs to a therapeutically relevant scaffold class that includes the xanthine oxidase inhibitor febuxostat and numerous kinase inhibitor pharmacophores [2]. This compound serves primarily as a versatile intermediate for medicinal chemistry and agrochemical research, where precise control over substitution pattern directly influences downstream biological target engagement, physicochemical properties, and intellectual property positioning [3].

Medicinal chemistry and agrochemical intermediate with defined substitution pattern
Supports kinase inhibitor and xanthine oxidase inhibitor analog synthesis workflows
2-Aminothiazole scaffold relevant to fragment-based screening and SAR exploration

Isomer Non-Interchangeability: CAS 432501-53-6


Within the 2-anilino-4-methylthiazole-5-carboxylate chemotype, the exact chlorine substitution pattern on the phenyl ring is not a trivial variation—it is a critical determinant of lipophilicity, electronic character, metabolic stability, and steric complementarity with biological targets . Close analogs such as the 2,5-dichloro isomer (CAS 886499-26-9) and the non-chlorinated parent (CAS 15865-96-0) share identical molecular formulas or core scaffolds yet diverge measurably in computationally and experimentally derived properties, including logP, topological polar surface area, and hydrogen-bonding capacity . These differences directly impact membrane permeability, solubility, and target-binding kinetics, making generic substitution between isomers scientifically unjustifiable without quantitative comparison [1].

2,5-Dichloro isomer ortho-chlorine steric hindrance may disrupt hinge-region binding geometry and alter NH acidity profile compared to 3,5-pattern.
Non-chlorinated parent absence of electron-withdrawing chlorine reduces anilino NH acidity and metabolic blocking, shifting SAR and stability outcomes.
Regioisomeric analogs even with identical molecular formula, lipophilicity, permeability, and metabolic soft-spot profiles may diverge significantly.

Differentiation Evidence: CAS 432501-53-6 vs. Analogs


Lipophilicity Comparison: 3,5-Dichloro vs. Closest Analogs

The 3,5-dichloro substitution pattern yields a measurably higher computed lipophilicity (XLogP3 = 5.0) compared to the 2,5-dichloro isomer (XLogP3 = 4.76) and the non-chlorinated parent (XLogP3 = 3.44) [1]. A ΔLogP of +0.24 units relative to the 2,5-isomer is significant for membrane partitioning, while the +1.56 LogP unit gain over the non-chlorinated analog translates to approximately a 36-fold increase in predicted octanol-water partition coefficient [2].

Lipophilicity XLogP3
Cross-study comparable
Target: 5.0; 2,5-isomer: 4.76; non-Cl: 3.44. Δ +0.24 / +1.56 (~36-fold partition increase)
Higher lipophilicity may support passive membrane permeability in cell-based assays
Computed XLogP3; experimental logP confirmation recommended
Lipophilicity Drug-likeness Membrane permeability

TPSA Comparison Across Dichloro Isomers

The target compound exhibits a topological polar surface area (TPSA) of 79.5 Ų [1]. While the 2,5-dichloro isomer shares the same TPSA due to identical atomic composition, the non-chlorinated analog has a slightly lower TPSA of 79.46 Ų . All three compounds fall within the Veber threshold (TPSA < 140 Ų), indicating similar oral bioavailability potential [2]. However, the consistent TPSA across chlorinated isomers means that lipophilicity remains the primary differentiator for passive permeability.

TPSA
Cross-study comparable
79.5 Ų; isomers share similar TPSA (79.5–79.46 Ų)
No meaningful polar surface area difference; permeability variation driven by lipophilicity
All within Veber threshold; oral bioavailability potential comparable
Polar surface area Oral bioavailability Blood-brain barrier penetration

Anilino NH Acidity: 3,5-Dichloro Electronic Effects

The 3,5-dichloro substitution pattern, with both chlorine atoms in meta positions relative to the anilino nitrogen, exerts a combined electron-withdrawing inductive effect (-I effect) that increases the acidity of the anilino NH proton relative to the non-chlorinated analog [1]. This enhanced NH acidity strengthens hydrogen-bond donor capacity, a critical determinant for engagement with the kinase hinge region in ATP-competitive inhibitors [2]. In contrast, the 2,5-dichloro isomer has one chlorine ortho to the anilino NH, which introduces steric hindrance that can disrupt optimal hinge-region geometry while simultaneously reducing NH acidity through intramolecular hydrogen bonding with the ortho chlorine [3]. The 3,5-substitution pattern uniquely combines maximal electron withdrawal with minimal steric interference at the NH-aryl junction.

NH Acidity
Class-level inference
3,5-diCl enhances anilino NH H-bond donor strength via meta electron withdrawal without ortho steric clash
May benefit kinase hinge-binding studies; direct pKa data not available
Based on Hammett σ constants; experimental validation needed
Hydrogen-bond donor Electronic effect Kinase hinge binding

Metabolic Stability: 3,5-Dichloro Substitution Advantage

The 3,5-dichloro substitution pattern blocks both meta positions of the phenyl ring, which are common sites for cytochrome P450-mediated oxidative metabolism, while leaving the para position unsubstituted [1]. In contrast, the 2,5-dichloro isomer leaves the 3-position (meta) unblocked and available for metabolic hydroxylation, and also presents a sterically accessible ortho site [2]. The non-chlorinated parent is fully vulnerable to oxidative metabolism at all unsubstituted positions. This differential metabolic soft-spot profile predicts that the 3,5-dichloro compound may exhibit enhanced in vitro metabolic stability compared to the 2,5-dichloro isomer, although direct experimental hepatocyte or microsomal stability data are not publicly available for this specific compound [3].

Metabolic stability
Class-level inference
3,5-diCl blocks both meta oxidation sites; 2,5-isomer leaves meta unblocked
Predicted metabolic soft-spot profile may reduce oxidative metabolism; requires microsomal/hepatocyte data
Intrinsic clearance values not publicly available; class-level halogen blocking effect
Metabolic stability Oxidative metabolism Cytochrome P450

Application Scenarios Where CAS 432501-53-6 Outperforms Analogs


Kinase Inhibitor Libraries: Unhindered Hinge Binding

In the design of ATP-competitive kinase inhibitors, the anilino NH of 2-aminothiazoles serves as a critical hinge-region hydrogen-bond donor [1]. The 3,5-dichloro substitution pattern maximizes the acidity and H-bond donor strength of this NH without introducing ortho steric hindrance, unlike the 2,5-dichloro isomer [2]. Procurement of CAS 432501-53-6 is therefore preferable for fragment-based screening and lead optimization campaigns targeting kinases where hinge-binding potency is a primary SAR driver.

Passive Membrane Permeability Optimization

With an XLogP3 of 5.0—the highest among its direct analogs—CAS 432501-53-6 offers superior predicted passive membrane permeability [1]. This property is advantageous for intracellular target engagement, particularly for targets such as protein kinases, nuclear receptors, and mitochondrial enzymes where cellular penetration is rate-limiting for activity. The +0.24 LogP advantage over the 2,5-dichloro isomer may translate into measurably higher cell-based potency.

SAR Studies: Halogen Substitution Topology

For systematic SAR exploration of 2-anilinothiazole-5-carboxylates, the 3,5-dichloro compound serves as a key topological comparator alongside the 2,5-dichloro, 2,6-dichloro, and non-chlorinated analogs [1]. Its unique combination of dual meta-chlorine substitution provides a distinct electronic and steric profile that cannot be replicated by other isomers. Researchers conducting halogen-walking studies should include CAS 432501-53-6 to fully map the structure-activity landscape.

Febuxostat Analog Synthesis: Xanthine Oxidase Inhibitors

Given the structural relationship to the febuxostat scaffold (2-aryl-4-methylthiazole-5-carboxylic acid derivatives) [1], CAS 432501-53-6 can serve as an advanced intermediate for the synthesis of novel xanthine oxidase inhibitors. The 3,5-dichlorophenyl group offers a distinct electronic environment compared to the 3-cyano-4-isobutoxyphenyl group of febuxostat, enabling exploration of alternative binding interactions within the xanthine oxidase active site [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
3,5-dichloro pattern for unobstructed hinge-region H-bond donor
Kinase hinge-binding assay and SAR correlation
Intracellular target engagement studies
Predicted lipophilicity profile vs. regioisomers
Cell-based permeability and target occupancy assays
Halogen topology SAR exploration
Unique 3,5-dichloro electronic/steric profile
Comparative SAR with 2,5-dichloro and non-chlorinated analogs
Xanthine oxidase inhibitor analog synthesis
2-aryl-4-methylthiazole-5-carboxylate scaffold
Xanthine oxidase enzyme assay and structure-guided design
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